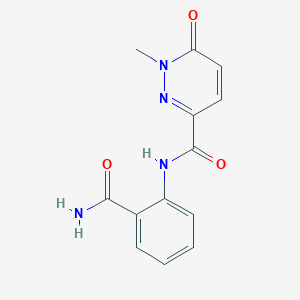![molecular formula C23H31N3O2 B6579586 N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-propylbenzamide CAS No. 1049438-72-3](/img/structure/B6579586.png)
N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-propylbenzamide, also known as 4-Methoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-propylbenzamide or 4-MPP, is a synthetic compound with a wide range of applications in scientific research. It is a member of the piperazinylbenzamide family, which has been studied extensively for its potential therapeutic applications. 4-MPP has been studied for its ability to modulate a variety of biochemical and physiological processes, including neurotransmitter release and receptor activation.
Wissenschaftliche Forschungsanwendungen
Neuroprotection Against Aluminium-Induced Neurotoxicity
This compound has been studied for its protective effects against aluminium-induced neurotoxicity . In this research, it was found that the compound could attenuate the neurotoxic effects of aluminium chloride (AlCl3) as shown by the improvement in rats’ performance in behavioral tests and in lowering acetylcholinesterase activity .
Acetylcholinesterase Inhibition
The compound has been found to be a potential acetylcholinesterase inhibitor (AChEI) . AChEIs are important in the treatment of Alzheimer’s disease, as they can increase the levels of acetylcholine, a neurotransmitter that is often deficient in Alzheimer’s patients .
Antioxidant Activity
The compound has been associated with antioxidant activity . It has been found to prevent lipid peroxidation and protein damage, and to restore the levels of endogenous antioxidant enzymes that are altered by aluminium chloride administration .
Pharmaceutical Quality Control Testing
The compound can be used in pharmaceutical quality control testing . It can be used for pharma release testing, pharma method development for qualitative and quantitative analyses, and other calibration requirements .
Dopamine D3 Receptor Antagonism
The compound may have potential as a high-affinity antagonist for the dopamine D3 receptor . This could be useful in the development of therapeutics for treating substance use disorders .
Alzheimer’s Disease Treatment
The compound has been studied for its potential in the treatment of Alzheimer’s disease . It has been found to inhibit acetylcholinesterase, an enzyme that hydrolyzes acetylcholine, thereby increasing acetylcholine levels .
Wirkmechanismus
Target of Action
The compound N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-propylbenzamide primarily targets Alpha1-Adrenergic Receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The compound shows affinity towards α1-ARs, and this interaction leads to changes in the receptor’s activity .
Biochemical Pathways
The interaction of the compound with α1-ARs affects various biochemical pathways. The primary function of α1-ARs is the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the compound’s interaction with these receptors can influence these pathways and their downstream effects.
Pharmacokinetics
The compound’s pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), play a significant role in its bioavailability . The compound’s affinity towards α1-ARs ranges from 22 nM to 250 nM , indicating its potential bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the modulation of α1-AR activity. This modulation can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Eigenschaften
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-3-4-19-5-7-20(8-6-19)23(27)24-13-14-25-15-17-26(18-16-25)21-9-11-22(28-2)12-10-21/h5-12H,3-4,13-18H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEXFBAAWXGOSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-propylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenoxy)-N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B6579504.png)
![1-methyl-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6579511.png)

![1-[(3-fluorophenyl)methyl]-6-oxo-N-[(pyridin-3-yl)methyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6579521.png)

![N-[6-(methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide](/img/structure/B6579529.png)
![N-[6-(methylsulfanyl)pyridazin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6579530.png)
![N-[(2Z)-3-(2-ethoxyethyl)-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetamide](/img/structure/B6579546.png)
![2-(4-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B6579555.png)
![2,6-difluoro-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzamide](/img/structure/B6579571.png)
![4-(dimethylsulfamoyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B6579589.png)
![4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B6579597.png)
![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide](/img/structure/B6579604.png)
![2-chloro-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B6579610.png)